molecular formula C13H22N6O B2466827 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide CAS No. 2034518-42-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2466827
CAS No.: 2034518-42-6
M. Wt: 278.36
InChI Key: ZTHJUCBWKFTEDC-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyclobutanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve the use of solvents and may require heating or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: A similar triazine derivative with three dimethylamino groups.

    2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine: Another triazine compound with two dimethylamino groups and a chlorine atom.

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring with dimethylamino substituents and a cyclobutanecarboxamide moiety. Its molecular formula is C₁₇H₂₅N₇O, with a molecular weight of approximately 343.435 g/mol. The compound has garnered interest in medicinal chemistry and agricultural science due to its diverse biological activities.

Chemical Structure and Properties

The compound's structure allows it to interact with various molecular targets, influencing enzymatic pathways and receptor activities. The following table summarizes its key structural features:

Feature Description
IUPAC Name N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide
Molecular Formula C₁₇H₂₅N₇O
Molecular Weight 343.435 g/mol
Functional Groups Triazine ring, dimethylamino groups, cyclobutanecarboxamide

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
  • Receptor Modulation : It can alter the activity of receptors by mimicking natural ligands or blocking their action.

These interactions can lead to significant biological effects such as anti-inflammatory, antitumor, or antimicrobial properties.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable pharmacological properties. Preliminary studies have suggested that this compound may have the following biological activities:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitumor Activity : Potential to inhibit cancer cell proliferation in vitro.
  • Enzyme Modulation : Influences pathways related to cell signaling and metabolism.

Case Studies

Several studies have explored the biological activity of triazine derivatives similar to this compound:

  • Antimicrobial Studies : A study demonstrated that triazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Cancer Research : Research indicated that compounds with triazine cores could inhibit the growth of specific cancer cell lines by inducing apoptosis.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition showed that certain triazine derivatives could effectively inhibit protease activity.

Synthesis and Industrial Applications

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Triazine Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine leads to the formation of the triazine intermediate.
  • Cyclobutane Incorporation : Subsequent reactions involve cyclobutanecarboxylic acid derivatives under controlled conditions.

In industrial applications, this compound may serve as a reagent in organic synthesis or as a precursor for developing more complex pharmaceuticals.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHJUCBWKFTEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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